molecular formula C35H29ClN2O3 B11949183 Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate CAS No. 853318-96-4

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Cat. No.: B11949183
CAS No.: 853318-96-4
M. Wt: 561.1 g/mol
InChI Key: SEFWKCLPRWNOBA-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound with the molecular formula C29H25ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-benzyl-1-(4-chlorobenzoyl)-4H-pyrrolo[1,2-A]benzimidazole-3-carboxylate
  • Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Uniqueness

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

853318-96-4

Molecular Formula

C35H29ClN2O3

Molecular Weight

561.1 g/mol

IUPAC Name

ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C35H29ClN2O3/c1-4-41-35(40)31-30(25-13-9-6-10-14-25)32(33(39)26-15-17-27(36)18-16-26)38-29-20-23(3)22(2)19-28(29)37(34(31)38)21-24-11-7-5-8-12-24/h5-20H,4,21H2,1-3H3

InChI Key

SEFWKCLPRWNOBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)C=C(C(=C3)C)C)CC6=CC=CC=C6

Origin of Product

United States

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